molecular formula C18H34O7 B12888733 4-Oxo-5,8,11,14-tetraoxadocosan-1-oic acid

4-Oxo-5,8,11,14-tetraoxadocosan-1-oic acid

Katalognummer: B12888733
Molekulargewicht: 362.5 g/mol
InChI-Schlüssel: BKDQIACZRWODOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxo-5,8,11,14-tetraoxadocosan-1-oic acid is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a terminal carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-5,8,11,14-tetraoxadocosan-1-oic acid typically involves multi-step organic reactions. One common method includes the reaction of butanedioic acid with ethylene glycol derivatives under controlled conditions to form the desired ether linkages. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Oxo-5,8,11,14-tetraoxadocosan-1-oic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ether linkages can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-Oxo-5,8,11,14-tetraoxadocosan-1-oic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its therapeutic potential and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Oxo-5,8,11,14-tetraoxadocosan-1-oic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the ether linkages provide flexibility and solubility in various solvents. These interactions enable the compound to participate in biochemical pathways and exert its effects on target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid
  • 2,2,11-trimethyl-4-oxo-3,8-dioxa-5,11-diazatetradecan-14-oic acid

Uniqueness

4-Oxo-5,8,11,14-tetraoxadocosan-1-oic acid is unique due to its specific arrangement of ether linkages and the presence of a terminal carboxylic acid group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C18H34O7

Molekulargewicht

362.5 g/mol

IUPAC-Name

4-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]-4-oxobutanoic acid

InChI

InChI=1S/C18H34O7/c1-2-3-4-5-6-7-10-22-11-12-23-13-14-24-15-16-25-18(21)9-8-17(19)20/h2-16H2,1H3,(H,19,20)

InChI-Schlüssel

BKDQIACZRWODOR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOCCOCCOCCOC(=O)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.